molecular formula C13H12N6O B12641570 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-20-9

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12641570
CAS No.: 920960-20-9
M. Wt: 268.27 g/mol
InChI Key: BPQSVGDJJGYTMR-UHFFFAOYSA-N
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Description

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazine ring with a pyrrolo[2,3-b]pyridine scaffold, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the condensation of appropriate precursors, such as 2-aminopyrazine and formaldehyde.

    Coupling with Pyrrolo[2,3-b]pyridine: The pyrazine derivative is then coupled with a pyrrolo[2,3-b]pyridine intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific combination of a pyrazine ring and a pyrrolo[2,3-b]pyridine scaffold, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

920960-20-9

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

4-(pyrazin-2-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C13H12N6O/c14-12(20)10-7-19-13-9(1-2-17-13)11(10)18-6-8-5-15-3-4-16-8/h1-5,7H,6H2,(H2,14,20)(H2,17,18,19)

InChI Key

BPQSVGDJJGYTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)NCC3=NC=CN=C3)C(=O)N

Origin of Product

United States

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